3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridine ring, a carboxamide group at position 2, and a phenyl group substituted with a cyclohexanesulfinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The pyridine ring is chlorinated at positions 3 and 6 using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Carboxylation: The chlorinated pyridine is then subjected to carboxylation to introduce the carboxamide group at position 2. This can be achieved using reagents like carbon dioxide (CO2) and ammonia (NH3) under high pressure and temperature.
Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the chlorinated pyridine carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the sulfoxide group, yielding the corresponding sulfide. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alkoxides, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in various biological assays.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-N-phenylpyridine-2-carboxamide: Lacks the cyclohexanesulfinylmethyl group, resulting in different chemical and biological properties.
3,6-dichloro-N-{3-[(methylsulfinyl)methyl]phenyl}pyridine-2-carboxamide: Contains a methylsulfinyl group instead of a cyclohexanesulfinyl group, affecting its reactivity and interactions.
3,6-dichloro-N-{3-[(cyclohexylsulfonyl)methyl]phenyl}pyridine-2-carboxamide: Features a sulfonyl group instead of a sulfinyl group, leading to different oxidation states and chemical behavior.
Uniqueness
3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide is unique due to the presence of the cyclohexanesulfinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3,6-dichloro-N-[3-(cyclohexylsulfinylmethyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-16-9-10-17(21)23-18(16)19(24)22-14-6-4-5-13(11-14)12-26(25)15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQWDNBKXFZFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)CC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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